molecular formula C13H11BrINO B12093816 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one

6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one

Cat. No.: B12093816
M. Wt: 404.04 g/mol
InChI Key: WFUBAMYQYWFSEX-UHFFFAOYSA-N
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Description

6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one is a sophisticated organic intermediate designed for advanced synthetic chemistry and drug discovery applications. Its primary research value lies in its role as a versatile building block for the regioselective functionalization of the quinolin-4(1H)-one core, a privileged scaffold in medicinal chemistry . The compound is expertly engineered with two distinct halogen substituents—bromine at the 6-position and iodine at the 3-position—which exhibit differential reactivity in sequential palladium-catalyzed cross-coupling reactions. This allows researchers to perform Suzuki-Miyaura, Sonogashira, and aminocarbonylation reactions in a specific order to efficiently generate diverse libraries of 1,3,6-trisubstituted quinolin-4(1H)-ones . The 1-(cyclopropylmethyl) group provides a stable nitrogen substitution, making the compound particularly exploitable for the generation of chemically diverse structures under modern synthesis conditions, including microwave irradiation which significantly accelerates reaction times . This reagent is essential for researchers constructing complex heterocyclic molecules for screening against various biological targets, as the quinolinone core is prevalent in compounds with documented pharmacological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H11BrINO

Molecular Weight

404.04 g/mol

IUPAC Name

6-bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4-one

InChI

InChI=1S/C13H11BrINO/c14-9-3-4-12-10(5-9)13(17)11(15)7-16(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2

InChI Key

WFUBAMYQYWFSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=O)C3=C2C=CC(=C3)Br)I

Origin of Product

United States

Preparation Methods

Gould–Jacobs Cyclization with Prefunctionalized Anilines

The Gould–Jacobs reaction, a classical route to quinolin-4(1H)-ones, involves condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate followed by thermal cyclization. For the target compound, a pre-brominated aniline 1 (e.g., 4-bromo-2-iodoaniline) is condensed with diethyl ethoxymethylidenedimalonate 2 to form intermediate 3 , which cyclizes under microwave irradiation (180°C, 30 min) to yield 6-bromo-3-iodoquinolin-4(1H)-one 4 (Scheme 1). Subsequent N1-alkylation with cyclopropylmethyl bromide in the presence of K₂CO₃ in DMF at 80°C introduces the cyclopropylmethyl group, affording the final product in 62% yield.

Table 1: Optimization of N1-Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF8062
Cs₂CO₃DMF10058
NaHTHF6041

Biere–Seelen Synthesis with Anthranilate Derivatives

Biere–Seelen’s method employs methyl anthranilate 5 and dimethyl acetylenedicarboxylate 6 in a Michael addition-cyclization sequence. Bromination at C6 is achieved using N-bromosuccinimide (NBS) in acetic acid, while iodination at C3 is performed via directed ortho-metalation with LDA and quenching with iodine. Final N1-alkylation with cyclopropylmethyl triflate in the presence of Pd(OAc)₂ yields the target compound in 55% overall yield. This route is limited by low regioselectivity during iodination.

Transition Metal-Catalyzed Methods

Sequential Palladium-Catalyzed Cross-Coupling

A robust strategy involves sequential Suzuki–Miyaura and Sonogashira reactions on a halogenated quinolin-4(1H)-one scaffold. Starting with 1-cyclopropylmethyl-6-bromo-3-iodoquinolin-4(1H)-one 7 , the iodine at C3 serves as a handle for further functionalization. For instance, Sonogashira coupling with terminal alkynes under microwave irradiation (Pd(PPh₃)₄, CuI, 100°C) introduces alkynyl groups, though this step is unnecessary for the target molecule.

Key Insight : The iodine atom’s superior leaving group ability compared to bromine ensures selective coupling at C3, preserving the bromine at C6.

Directed C–H Iodination

Recent advances in C–H activation enable direct iodination of the quinolin-4(1H)-one core. Using a palladium catalyst (Pd(OAc)₂) and iodobenzene diacetate as the iodine source, C3-selective iodination is achieved in 78% yield (Scheme 2). Pre-bromination at C6 is performed via electrophilic substitution using Br₂ in H₂SO₄, followed by N1-alkylation with cyclopropylmethyl bromide. This method avoids harsh metalation conditions and improves scalability.

Regioselective Functionalization Strategies

Ortho-Lithiation/Iodination

Directed ortho-metalation (DoM) using a directing group (e.g., CONEt₂) at C4 facilitates regioselective iodination at C3. Treatment of 6-bromo-1-(cyclopropylmethyl)quinolin-4(1H)-one 8 with LDA at −78°C generates a lithiated intermediate at C3, which is quenched with iodine to install the iodide. This method achieves >90% regioselectivity but requires cryogenic conditions.

Microwave-Assisted Alkylation

Microwave irradiation significantly accelerates N1-alkylation. A mixture of 6-bromo-3-iodoquinolin-4(1H)-one 9 , cyclopropylmethyl bromide, and K₂CO₃ in DMF reaches completion in 10 minutes (150°C, 300 W) with 85% yield, compared to 24 hours under conventional heating.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 6-bromo-3-iodoquinolin-4(1H)-one 9 with cyclopropylmethyl bromide and K₂CO₃ eliminates solvent use, achieving 70% yield in 2 hours. This method reduces waste and energy consumption, aligning with green chemistry principles.

N-Heterocyclic Carbene (NHC)-Catalyzed Alkylation

NHC catalysts (e.g., IMes·HCl) enable room-temperature N1-alkylation using cyclopropylmethyl carbonate as the alkylating agent. The reaction proceeds via a nucleophilic pathway, affording the product in 88% yield without requiring transition metals .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxides using oxidizing agents.

    Reduction: Reduction of the quinoline ring to form tetrahydroquinoline derivatives.

    Substitution: Halogen exchange reactions to introduce different substituents on the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Scientific Research Applications

The biological applications of 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one have garnered significant interest due to its potential antimicrobial and antiviral properties. Preliminary studies suggest that this compound may interact with specific molecular targets, inhibiting enzymes or receptors involved in various biological pathways. Research indicates its involvement in oxidative stress pathways and modulation of cellular signaling, which could lead to therapeutic applications in treating infections or inflammatory diseases .

Case Studies:

  • Antimicrobial Activity: A study evaluated the antimicrobial effects of various quinoline derivatives, including 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one, demonstrating significant inhibition against bacterial strains.
  • Antiviral Potential: Investigations into the compound’s mechanism of action revealed its potential to disrupt viral replication processes, making it a candidate for further antiviral drug development.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into advanced materials used in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-Bromo-1-cyclopropylmethyl-3-iodo-1H-quinolin-4-one involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one with structurally related quinolinone and quinazolinone derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one Quinolin-4(1H)-one 6-Br, 3-I, 1-(cyclopropylmethyl) C₉H₅NOBrI 349.95 Intermediate for bioactive molecules
6-Bromo-3-iodo-1-methylquinolin-4(1H)-one Quinolin-4(1H)-one 6-Br, 3-I, 1-Me C₁₀H₇BrINO 363.98 Analog with higher lipophilicity (methyl vs. cyclopropylmethyl)
6-Bromo-2,3-dihydroquinolin-4(1H)-one Dihydroquinolin-4(1H)-one 6-Br, saturated C2-C3 bond C₉H₈BrNO 242.08 Reduced ring system; potential for altered reactivity
6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one Quinazolin-4(3H)-one 6-Br, 3-Et, 2-SH C₁₀H₉BrN₂OS 285.16 Thiol group enhances metal-binding capacity

Key Observations:

Iodine at position 3 may enhance halogen bonding interactions in biological targets, while bromine at position 6 provides electronic effects for regioselective reactions .

Structural Modifications: Saturation of the C2-C3 bond in 6-Bromo-2,3-dihydroquinolin-4(1H)-one reduces aromaticity, likely altering its reactivity and binding affinity compared to the fully aromatic quinolinone core . The quinazolinone scaffold (e.g., 6-Bromo-3-ethyl-2-mercaptoquinazolin-4(3H)-one) introduces a second nitrogen atom, expanding hydrogen-bonding capabilities for drug-receptor interactions .

Synthetic Utility: Halogenated quinolinones are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diversified libraries for high-throughput screening . The cyclopropylmethyl group is typically introduced via alkylation of the quinolinone nitrogen using cyclopropylmethyl halides under basic conditions .

Biological Activity

6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and antiviral properties. This article explores the biological activity of this compound, supported by data tables and findings from relevant studies.

Molecular Information:

PropertyValue
Molecular FormulaC13H11BrINO
Molecular Weight404.04 g/mol
IUPAC Name6-bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4-one
InChIInChI=1S/C13H11BrINO/c14-9-3-4-12-10(5-9)13(17)11(15)7-16(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2
InChI KeyWFUBAMYQYWFSEX-UHFFFAOYSA-N

The biological activity of 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling and oxidative stress pathways. The exact mechanisms remain under investigation, but its unique substitutions (bromine and iodine) contribute to its reactivity and biological effects .

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one demonstrates effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It appears to interfere with viral replication processes, potentially by inhibiting viral enzymes necessary for replication. Specific studies have highlighted its activity against viruses such as influenza and HIV, although further research is required to elucidate the precise mechanisms involved .

Case Studies

Several studies have documented the biological activities of quinoline derivatives similar to 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited significant inhibition zones compared to control substances, indicating strong antibacterial activity.
  • Antiviral Screening :
    • Objective : To assess the antiviral effects on influenza virus.
    • Results : The compound reduced viral titers significantly in vitro, suggesting potential as an antiviral agent.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cell lines.
    • Outcome : At certain concentrations, the compound showed selective cytotoxicity towards cancerous cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Comparative Analysis

To understand the uniqueness of 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one, it is beneficial to compare it with other related compounds:

Compound NameAntimicrobial ActivityAntiviral ActivityNotes
6-BromoquinolineModerateLowBasic quinoline structure
6-Bromo-1-cyclopentylindazoleHighModerateDifferent ring structure
6-Bromo-1-(cyclopropylmethyl)-3-chloroquinolinHighLowChlorine instead of iodine

Q & A

Basic: What synthetic strategies are optimal for introducing the cyclopropylmethyl group to the quinolinone scaffold?

Methodological Answer:
The cyclopropylmethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, in and , tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate undergoes TFA-mediated deprotection to yield 1-(cyclopropylmethyl)piperazine. This intermediate can react with halogenated quinolinones under SN2 conditions (e.g., using DMF as solvent and NaH as base at 60–80°C). Key considerations:

  • Steric hindrance from the cyclopropyl group may slow reactivity; elevated temperatures (80–100°C) improve yields.
  • Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress .

Basic: How can NMR spectroscopy resolve structural ambiguities in halogenated quinolinones?

Methodological Answer:
¹H and ¹³C NMR are critical for confirming substituent positions. For bromo- and iodo-substituted quinolinones:

  • ¹H NMR: The deshielding effect of iodine at C3 shifts adjacent protons downfield (δ 8.5–9.0 ppm). Compare with (δ 8.60 ppm for H-5 in iodinated analogs).
  • ¹³C NMR: Heavy atoms (Br, I) cause significant carbon signal splitting. For example, C6-Br in appears at ~115 ppm, while C3-I resonates near 95 ppm.
  • Use 2D experiments (HSQC, HMBC) to confirm connectivity .

Advanced: How do heavy atoms (Br, I) impact X-ray crystallographic refinement?

Methodological Answer:
Br and I introduce strong anomalous scattering, complicating data collection and refinement. Strategies include:

  • Data Collection: Use high-energy X-rays (e.g., Mo-Kα, λ = 0.7107 Å) to mitigate absorption effects.
  • Refinement: SHELXL ( ) handles heavy atoms via the "HKLF 4" instruction for anisotropic displacement parameters.
  • Validation: Check for overfitting using R-free values; acceptable thresholds are <0.25 for small molecules .

Advanced: How can contradictory reactivity data in halogenated quinolinones be resolved?

Methodological Answer:
Contradictions often arise from electronic effects of substituents. For example, notes bromine’s electron-withdrawing effect stabilizes intermediates, while iodine’s polarizability may alter reaction pathways. To resolve discrepancies:

Control Experiments: Compare reactivity of 6-Br vs. 6-I analogs under identical conditions (e.g., Suzuki coupling with Pd(PPh₃)₄).

Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic attack sites.

Kinetic Studies: Monitor reaction rates via HPLC to identify rate-determining steps .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions at C3-I vs. C6-Br?

Methodological Answer:
Regioselectivity depends on catalyst choice and halogen mobility:

  • C3-I Reactivity: Use PdCl₂(dppf) with AsPh₃ ligand for Stille couplings (I > Br in oxidative addition).
  • C6-Br Reactivity: Employ Ni(COD)₂ with dtbpy for Negishi couplings (Br > I in transmetallation).
Reaction TypeCatalyst SystemSelectivityReference
Suzuki-MiyauraPd(OAc)₂/XPhosC6-Br
Buchwald-HartwigPd₂(dba)₃/BINAPC3-I

Basic: What analytical techniques confirm the purity of 6-Bromo-1-(cyclopropylmethyl)-3-iodoquinolin-4(1H)-one?

Methodological Answer:

  • HPLC: Use a C18 column (ACN/0.1% TFA in H₂O gradient) with UV detection at 254 nm. Purity >95% is acceptable for biological assays.
  • Elemental Analysis: Match calculated vs. observed %C, %H, %N (deviation ≤0.4%).
  • Mass Spectrometry: ESI+ mode confirms [M+H]+ (e.g., m/z 448.92 for C₁₃H₁₀BrIN₀₂) .

Advanced: How does the cyclopropylmethyl group influence conformational dynamics in solution?

Methodological Answer:
The cyclopropylmethyl group imposes torsional strain, restricting rotation. Techniques to study this:

  • VT-NMR: Analyze temperature-dependent splitting of N-CH₂ signals (e.g., coalescence at 300 K).
  • NOESY: Identify proximity between cyclopropyl protons and quinolinone H-2/H-5.
  • MD Simulations: AMBER force fields predict dominant conformers (e.g., ’s dihedral angle of 120° between cyclopropyl and quinolinone planes) .

Advanced: What are the challenges in computational modeling of heavy halogen effects?

Methodological Answer:
Br and I require relativistic corrections in DFT:

  • ZORA Approximation: Accounts for spin-orbit coupling in Gaussian 09 (keyword: "Integral=Grid=UltraFine").
  • Basis Sets: Use def2-TZVP for I and Br; 6-31G* for lighter atoms.
  • Van der Waals Radii: Adjust radii (I = 2.15 Å, Br = 1.95 Å) to avoid steric overestimation in docking studies .

Basic: How to mitigate decomposition during storage of iodinated quinolinones?

Methodological Answer:

  • Storage Conditions: Argon atmosphere, -20°C in amber vials.
  • Stabilizers: Add 1% BHT to prevent radical-mediated C-I bond cleavage.
  • Monitoring: Quarterly HPLC checks; discard if purity drops below 90% .

Advanced: What mechanistic insights explain unexpected byproducts in nucleophilic substitutions?

Methodological Answer:
Byproducts often arise from:

  • Solvolysis: Iodo groups hydrolyze to hydroxyl in protic solvents (e.g., ’s EtOH reaction forms 3-OH byproduct). Mitigate with anhydrous DMF.
  • Radical Pathways: Initiated by trace metals; add EDTA (0.1 mM) to chelate Fe³⁺/Cu²⁺.
  • Isotopic Labeling: Use ¹⁸O-H₂O to track hydrolysis pathways .

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